molecular formula C16H16N4O3 B2613422 N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide CAS No. 301326-93-2

N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide

Cat. No.: B2613422
CAS No.: 301326-93-2
M. Wt: 312.329
InChI Key: NQDMXPDREPCZRH-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide is a hydrazone compound, which is a class of Schiff base compounds. These compounds are characterized by the presence of a carbon-nitrogen double bond with an adjacent nitrogen atom. Hydrazones are known for their diverse applications in various fields due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-nitrobenzhydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of N’-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can enhance its biological activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide is unique due to its combination of electron-donating and electron-withdrawing groups, which enhances its nonlinear optical properties and biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-19(2)14-7-3-12(4-8-14)11-17-18-16(21)13-5-9-15(10-6-13)20(22)23/h3-11H,1-2H3,(H,18,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDMXPDREPCZRH-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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